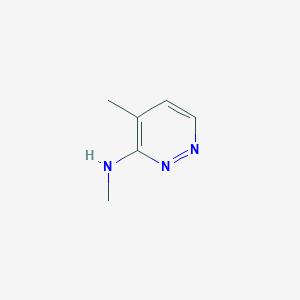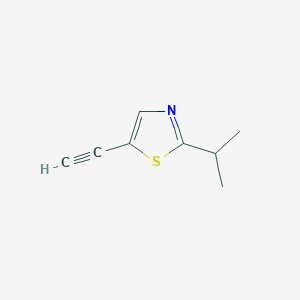
5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine is a heterocyclic compound with a molecular formula of C10H13N3S. This compound belongs to the class of thiadiazolidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine typically involves the reaction of ethyl hydrazinecarbodithioate with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, and the product is purified through recrystallization .
Industrial Production Methods
The process may be optimized for higher yield and purity through the use of advanced purification techniques and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazolidines.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its diverse biological activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of sulfur and nitrogen atoms in the thiadiazolidine ring enhances its ability to form hydrogen bonds and interact with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-1,3,4-thiadiazolidin-2-imine: Lacks the ethyl group, resulting in different biological activities.
5-Methyl-3-phenyl-1,3,4-thiadiazolidin-2-imine: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness
5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological properties. This structural feature makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H13N3S |
|---|---|
Molekulargewicht |
207.30 g/mol |
IUPAC-Name |
5-ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine |
InChI |
InChI=1S/C10H13N3S/c1-2-9-12-13(10(11)14-9)8-6-4-3-5-7-8/h3-7,9,11-12H,2H2,1H3 |
InChI-Schlüssel |
WEXLJMFSFPYZKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1NN(C(=N)S1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



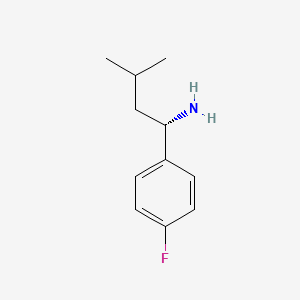

![1H-indolo[2,3-b]quinoxaline](/img/structure/B13112420.png)
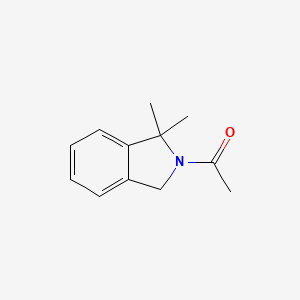
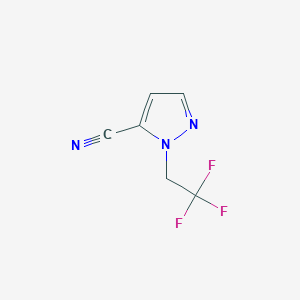
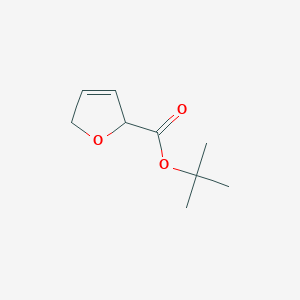

![2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13112458.png)
![Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II)](/img/structure/B13112462.png)

![4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl](/img/structure/B13112470.png)
